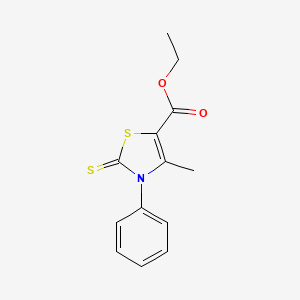

Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Overview

Description

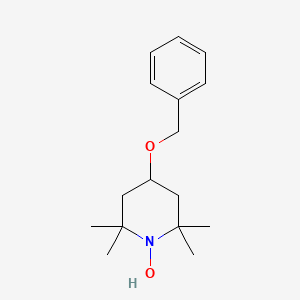

Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a chemical compound with the formula C13H13NO3S2 . It crystallizes in the triclinic space group with lattice constants a = 8.382(2), b = 10.042(2), c = 10.134(2) Å . The interplanar angle between the least squares planes of the 1,3-oxazoline ring and the phenyl ring amounts to 90.2°, thus hindering conjugation between the benzene and heterocyclic system .

Synthesis Analysis

The compound was formed by thiocarbamoylation of S-ethyl O-(ethoxycarbonylmethyl) dithiocarbonate with phenyl isothiocyanate in dry THF in the presence of potassium tert-butoxide at -78°C followed by a methylation reaction with methyl iodide .Molecular Structure Analysis

The observed bond parameters of the five-membered heterocycle suggest a significant contribution from a zwitterionic dipolar limiting structure [38.7(5)%] to the description of this ring system . The particular contributions of the resonance structures were estimated by calculations using the HOSE model on the base of the observed bond lengths .Chemical Reactions Analysis

The compound has been shown to react with heterocumulenes, giving the products of heterocyclization . In the case of the reaction of thiocarbonates with phenyl isothiocyanate, two cyclization directions might be possible leading to either 1,3-dithiole (ring closure on sulfur) or 1,3-thiazole derivatives (ring closure on nitrogen) .Physical And Chemical Properties Analysis

The compound crystallizes in the triclinic space group with lattice constants a = 8.382(2), b = 10.042(2), c = 10.134(2) Å . The interplanar angle between the least squares planes of the 1,3-oxazoline ring and the phenyl ring amounts to 90.2° .Scientific Research Applications

Novel Chemical Synthesis and Reactions

Research has explored the synthesis and chemical reactions of thiazole derivatives, including Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate. These compounds undergo various chemical transformations, leading to the creation of new chemical structures with potential applications in material science and pharmaceuticals. For instance, studies have shown the ability of thiazole derivatives to undergo photochemical rearrangements and reactions with different electrophiles, resulting in new thiazolopyrimidines, thiazolodipyrimidines, and other heterocyclic compounds. Such chemical transformations are crucial for the development of new materials and drugs (Bhatia et al., 1998), (Kappe & Roschger, 1989), (Sherif et al., 1993).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of thiazole derivatives have been a subject of interest. Specific compounds synthesized from Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate and its analogs have shown potential as antimicrobial agents against various bacteria and fungi. Additionally, some derivatives have demonstrated significant antioxidant activity, suggesting their utility in preventing oxidative stress-related diseases (Balkan et al., 2001), (Youssef & Amin, 2012).

Novel Heterocyclic Systems

The exploration of new heterocyclic systems derived from thiazole compounds has led to the discovery of unique chemical entities with potential pharmaceutical applications. The synthesis of new thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives from Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate highlights the versatility of thiazole chemistry in creating complex molecules that could serve as leads for drug discovery (Chaban et al., 2020).

Fluorescence and Photophysical Properties

The modification of Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate to incorporate fluorescent moieties has been researched for the development of novel fluorescent materials. These materials have applications in bioimaging and sensing, where their photophysical properties can be utilized to detect or image biological specimens and processes (Al-Masoudi et al., 2015).

Structural and Spectroscopic Studies

The structural elucidation and spectroscopic analysis of thiazole derivatives provide insights into their chemical properties and potential applications. Studies involving X-ray crystallography, NMR, and FT-IR spectroscopy have been critical in understanding the molecular structure and reactivity of these compounds, paving the way for their application in various scientific fields (Pekparlak et al., 2018).

properties

IUPAC Name |

ethyl 4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S2/c1-3-16-12(15)11-9(2)14(13(17)18-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFUUULESNFPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333757 | |

| Record name | ethyl 4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660758 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

3161-80-6 | |

| Record name | ethyl 4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetic acid](/img/structure/B3124085.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3124113.png)

![(2E)-4-oxo-4-{[4-(piperidin-1-ylsulfonyl)phenyl]amino}but-2-enoic acid](/img/structure/B3124114.png)

![2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3124123.png)

![4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3124127.png)